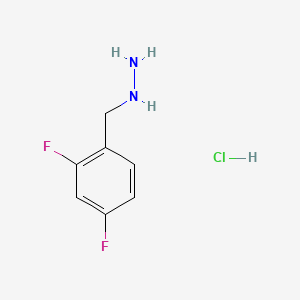

(2,4-Difluorobenzyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,4-Difluorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1446360-19-5 . It has a molecular weight of 194.61 and its IUPAC name is (2,4-difluorobenzyl)hydrazine hydrochloride . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “(2,4-Difluorobenzyl)hydrazine hydrochloride” is 1S/C7H8F2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “(2,4-Difluorobenzyl)hydrazine hydrochloride” are not available, hydrazine derivatives are known to undergo various reactions. For instance, hydrazones can be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical And Chemical Properties Analysis

“(2,4-Difluorobenzyl)hydrazine hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 194.61 .Wissenschaftliche Forschungsanwendungen

Hydralazine Derivatives in Hypertension Treatment : Although not directly about (2,4-Difluorobenzyl)hydrazine hydrochloride, research on similar hydrazine derivatives like hydralazine highlights their use in treating essential hypertension. Hydralazine is known for its complex actions as a sympathetic blocking agent (Moser, Syner, Malitz, & Mattingly, 1953).

Neurochemical Effects of Hydrazine Derivatives : The impact of hydrazine derivatives on cerebral catecholamines has been studied. For instance, N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) is a strong inhibitor of aromatic amino-acid decarboxylase, affecting neurotransmitter levels in the brain (Bartholini, Burkard, Pletscher, & Bates, 1967).

Chemical Synthesis and Biological Activities : The synthesis of new hydrazine derivatives and their biological activities, such as anti-lipase and anti-urease activities, have been explored. These synthesized compounds have shown potential as inhibitors in various biological processes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Antimicrobial Properties of Hydrazine Derivatives : Research has been conducted on the antimicrobial activity of various hydrazine derivatives. For instance, new substituted benzoxazole derivatives synthesized using hydrazine have been evaluated for their antibacterial properties (Alheety, 2019).

Corrosion Inhibition : Hydrazine derivatives have been studied for their potential in inhibiting corrosion of metals. A study on 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide showed it acted as a corrosion inhibitor on mild steel surfaces (Kumari, Shetty, & Rao, 2017).

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUGLGWIQTLON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorobenzyl)hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)

![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)